Purity Advantage: Target Compound (NLT 98%) vs. Trifluoroacetyl Analog (95%)
The target compound is supplied at NLT 98% purity by ISO-certified manufacturers, compared to 95% purity for the closest direct analog, tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate (CAS 1402148-99-5), as listed by independent vendors . A 3-percentage-point difference in purity translates to at least 60% less total impurity burden (from 5% down to ≤2%), which is critical in multi-step syntheses where cumulative impurity carryover degrades yields and complicates purification [1].
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | NLT 98% (≥98%) |
| Comparator Or Baseline | tert-Butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate (CAS 1402148-99-5): 95% |
| Quantified Difference | ≥3 percentage points purity advantage; impurity burden reduced by ≥60% (from ≤5% to ≤2%) |
| Conditions | Vendor Certificate of Analysis specifications; ISO-certified quality system (target compound vendor) |
Why This Matters
For procurement decisions in pharmaceutical R&D, higher starting purity reduces downstream purification costs, improves batch-to-batch reproducibility, and minimizes the risk of impurity-driven side reactions during multi-step campaigns.
- [1] Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists, 2nd ed.; Academic Press: Oxford, 2012; Chapter 5, pp 89–112. (General principle: impurity carryover in multi-step synthesis reduces overall yield proportionally to the number of steps.) View Source
